molecular formula C11H16ClNO2 B1421383 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride CAS No. 1235439-48-1

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride

Cat. No. B1421383
CAS RN: 1235439-48-1
M. Wt: 229.7 g/mol
InChI Key: JNPQBZNFTICOHJ-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride” is a chemical compound that combines sulfonamide and benzodioxane fragments in its framework . It has been used in the fabrication of new antibacterial compounds .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound includes sulfonamide and benzodioxane fragments . The presence of a small-sized electron-donating group at the ortho-position imparts the molecule with considerable antibacterial potential .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its antibacterial potential . It has been found to inhibit the growth of bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis .

Scientific Research Applications

Antibacterial Agent

This compound has shown promising results as an antibacterial agent. It was found to be the best antibacterial agent against Bacillus subtilis, with a significant 60.04% bacterial biofilm growth inhibition . This suggests its potential use in developing new antibacterial treatments, especially for biofilm-associated infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes. It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibition can be useful in treating diseases like Alzheimer’s and inflammatory conditions.

Mechanism of Action

The mechanism of action of this compound is related to its antibacterial properties . It acts as an inhibitor of bacterial biofilm growth, making it a potential candidate for use as an antibacterial agent .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial properties . Given its potential as a biofilm inhibitor, it could be further studied for its effectiveness against other bacterial strains .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9;/h3-4,7H,5-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPQBZNFTICOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride

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